5-Formyl-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-Formyl-3-methylthiophene-2-carboxylic acid: is a heterocyclic organic compound that contains a thiophene ring substituted with a formyl group at the 5-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-3-methylthiophene-2-carboxylic acid typically involves the formylation of 3-methylthiophene-2-carboxylic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), in solvents like acetic acid or sulfuric acid.
Major Products Formed:
Oxidation: 5-Carboxy-3-methylthiophene-2-carboxylic acid.
Reduction: 5-Hydroxymethyl-3-methylthiophene-2-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: 5-Formyl-3-methylthiophene-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its formyl and carboxylic acid groups provide versatile sites for further chemical modifications .
Biology and Medicine: They exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. This compound could potentially be used in similar applications .
Mechanism of Action
The mechanism of action of 5-Formyl-3-methylthiophene-2-carboxylic acid would depend on its specific applicationThe thiophene ring can also engage in π-π stacking interactions, which are important in material science applications .
Comparison with Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the formyl group at the 5-position.
5-Methylthiophene-2-carboxylic acid: Lacks the formyl group and has a methyl group at the 5-position.
5-Formylthiophene-2-carboxylic acid: Lacks the methyl group at the 3-position.
Uniqueness: 5-Formyl-3-methylthiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H6O3S |
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Molecular Weight |
170.19 g/mol |
IUPAC Name |
5-formyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10) |
InChI Key |
QPMBFNYRNRZMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C=O)C(=O)O |
Origin of Product |
United States |
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